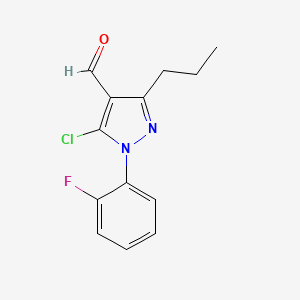
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (5CFPPCA) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrazole family and has a chemical structure that consists of a five-membered ring with a chlorine atom at the 5th position, a fluorine atom at the 2nd position, and a propyl group at the 3rd position. 5CFPPCA has a wide range of applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives are recognized for their significance in synthesizing various heterocyclic compounds due to their reactivity and versatility. For instance, Gomaa and Ali (2020) discussed the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones as a privileged scaffold for synthesizing heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, suggesting potential applications in dye synthesis and heterocyclic chemistry for related compounds like 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (Gomaa & Ali, 2020).
Pharmacological Properties
Pyrazole derivatives also exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. Dar and Shamsuzzaman (2015) highlighted the pharmacophore role of the pyrazole moiety in biologically active compounds, noting their extensive use as synthons in organic synthesis. These derivatives have been associated with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in drug development, suggesting potential pharmacological applications for this compound in exploring new therapeutic agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-5-11-9(8-18)13(14)17(16-11)12-7-4-3-6-10(12)15/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXNRVIWRPHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


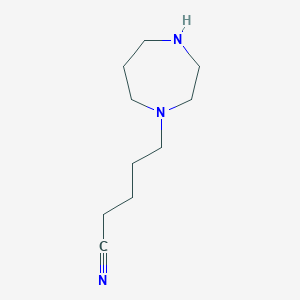
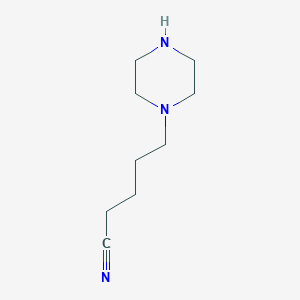
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
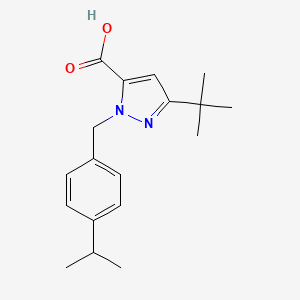
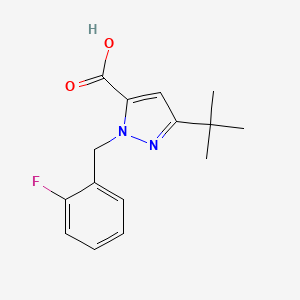
![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

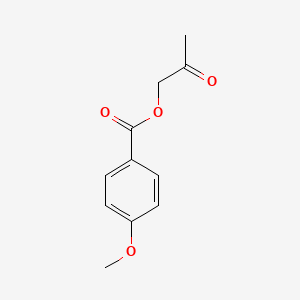
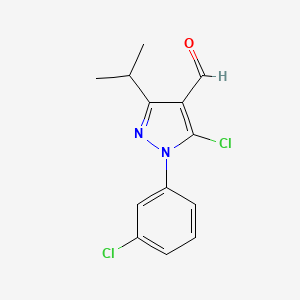


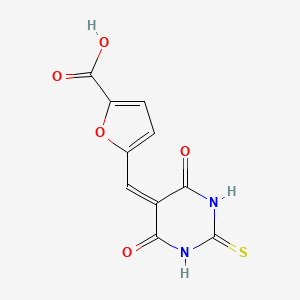
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)